![molecular formula C12H10ClNOS B2579825 7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-53-3](/img/structure/B2579825.png)
7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
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Description
7-Chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as CPT-11, is a novel organic compound used in scientific research. CPT-11 is a prodrug, meaning that it is inactive until it is metabolized by enzymes in the body. Once it is metabolized, it is then converted into its active form, SN-38. CPT-11 has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects on the body.
Scientific Research Applications
Pharmacological and Synthetic Profile
1,5-Benzothiazepines are pivotal in drug research because of their wide range of biological activities. This class of compounds exhibits coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Researchers have been particularly interested in 1,5-benzothiazepine derivatives for lead discovery, as they have shown activity against different families of targets. The synthesis and chemical transformations of these derivatives have stimulated a broad spectrum of methods, highlighting their importance in medicinal chemistry for developing new compounds with enhanced efficacy and safety (Dighe et al., 2015).
Diverse Biological Activities
The 1,5-benzothiazepine derivatives, including the specific compound , have been recognized for their tranquilizer, antidepressant, antihypertensive, calcium channel blocker, antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agent properties. This broad spectrum of activities underscores the potential of these compounds in developing new therapeutic agents with improved efficacy and safety profiles. The structure-activity relationship (SAR) of the most potent compounds is a critical area of research, providing insights for medicinal chemists to innovate newer compounds featuring the 1,5-benzothiazepine moiety (Khasimbi et al., 2021).
properties
IUPAC Name |
7-chloro-5-prop-2-ynyl-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h1,3-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANAMJRTURPIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CCSC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-5-(2-propynyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
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